molecular formula C23H17NO6 B7735309 MFCD06480221

MFCD06480221

Cat. No.: B7735309
M. Wt: 403.4 g/mol
InChI Key: JINUWOXIMJVZBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified as “MFCD06480221” is a chemical entity with significant interest in various scientific fields It is known for its unique structural properties and potential applications in both industrial and research settings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD06480221” involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the use of specific reagents and catalysts to facilitate the formation of the desired product. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

For industrial-scale production, the synthesis of “this compound” is adapted to ensure cost-effectiveness and scalability. This often involves the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. The industrial process is designed to minimize waste and maximize efficiency, ensuring a sustainable production method.

Chemical Reactions Analysis

Types of Reactions

“MFCD06480221” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

“MFCD06480221” has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which “MFCD06480221” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways. The exact mechanism can vary depending on the context of its use, such as in therapeutic applications or material science.

Properties

IUPAC Name

N-[4-[2-[2-(furan-2-yl)-4-oxochromen-3-yl]oxyacetyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO6/c1-14(25)24-16-10-8-15(9-11-16)18(26)13-29-23-21(27)17-5-2-3-6-19(17)30-22(23)20-7-4-12-28-20/h2-12H,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINUWOXIMJVZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)COC2=C(OC3=CC=CC=C3C2=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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